3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole
Description
3-(Chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole (C₇H₁₀ClN₃) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a chloromethyl group at position 3, a cyclopropyl group at position 5, and a methyl group at position 2. Its hydrochloride salt (CAS 1251923-59-7) has a molecular weight of 208.09 g/mol and is commercially available for pharmaceutical and agrochemical research . The compound’s structural uniqueness arises from the combination of sterically demanding cyclopropyl and reactive chloromethyl groups, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
3-(chloromethyl)-5-cyclopropyl-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-11-6(4-8)9-10-7(11)5-2-3-5/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBPKAUMCDUSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CC2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a chloromethylating agent in the presence of a base, followed by cyclization with a suitable triazole precursor. The reaction conditions often include solvents like methanol or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as crystallization or chromatography, are optimized for large-scale operations to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.
Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce triazole oxides .
Scientific Research Applications
Antifungal Properties
Triazoles are widely recognized for their antifungal activities. The compound's ability to inhibit fungal growth can be attributed to its interference with ergosterol synthesis, a crucial component of fungal cell membranes. This mechanism is common among many triazole-based antifungals .
Agricultural Applications
Due to its potential fungicidal properties, this compound may be explored as a pesticide or fungicide in agricultural settings. Its application could help manage crop diseases caused by fungal pathogens, contributing to sustainable agricultural practices.
Case Study 1: Antimicrobial Screening
A study conducted on various triazole derivatives demonstrated that modifications in the structure significantly influenced their antimicrobial activity. Compounds with cyclopropyl groups exhibited enhanced activity against specific bacterial strains compared to their non-cyclopropyl counterparts .
Case Study 2: Agricultural Efficacy
Field trials using triazole-based fungicides have shown promising results in controlling fungal infections in crops such as wheat and barley. The introduction of chloromethyl groups has been linked to increased potency against resistant fungal strains .
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity . Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Table 1: Structural Comparison of 1,2,4-Triazole Derivatives
Key Observations :
- Steric and Electronic Effects : The cyclopropyl group in the target compound introduces steric hindrance and electron-withdrawing characteristics, differentiating it from phenyl (electron-withdrawing but bulkier) or ethyl (electron-donating) substituents .
- Reactivity : The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, unlike carboxyl or sulfonyl groups in analogs .
Key Insights :
- The target compound’s biological profile remains underexplored compared to sulfonyl- or carboxyl-substituted analogs. However, its chloromethyl group may confer reactivity useful in prodrug design or covalent binding to biological targets.
- Sulfonyl-substituted triazoles (e.g., 5-O-methylsulfonyl indole hybrids) show potent cytotoxicity, suggesting that electron-withdrawing groups enhance bioactivity in cancer models .
Biological Activity
3-(Chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are five-membered heterocycles that exhibit a range of pharmacological properties, making them valuable in medicinal chemistry. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The chloromethyl group enhances reactivity and may facilitate further derivatization. Structural studies reveal that the compound possesses a unique three-dimensional conformation due to the cyclopropyl moiety, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various 1,2,4-triazole derivatives and their evaluation against bacterial strains. Compounds with a similar structural framework demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism often involves interference with fungal cell wall synthesis or inhibition of key metabolic pathways.
Antifungal Properties
Triazoles are well-known for their antifungal activity. The compound has been evaluated for its efficacy against various fungal pathogens. The antifungal mechanism typically involves inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. This has been particularly relevant in the treatment of infections caused by Candida species and Aspergillus .
Anti-inflammatory Effects
Emerging studies suggest that triazoles may also possess anti-inflammatory properties. Compounds similar to this compound have shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines . This activity could have implications for treating chronic inflammatory conditions.
Case Studies
- Antimicrobial Screening : A series of novel triazole derivatives were synthesized and screened for antimicrobial activity. Results indicated that compounds with halogen substitutions exhibited enhanced activity against resistant strains .
- In Vivo Studies : In vivo models have demonstrated the efficacy of triazole derivatives in reducing fungal load in infected tissues. These studies often utilize murine models to assess the therapeutic potential and safety profiles of new compounds .
Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
